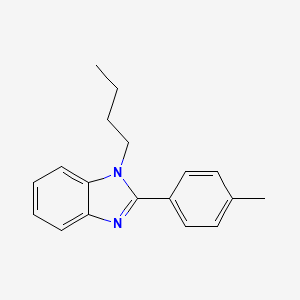

1-Butyl-2-(4-methylphenyl)benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-2-(4-methylphenyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2/c1-3-4-13-20-17-8-6-5-7-16(17)19-18(20)15-11-9-14(2)10-12-15/h5-12H,3-4,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJWZGBXUIMFEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 1 Butyl 2 4 Methylphenyl Benzimidazole

Precursor Synthesis Strategies for Benzimidazole (B57391) Cores

The foundational step in the synthesis of the target compound is the creation of the 2-(4-methylphenyl)benzimidazole (also known as 2-(p-tolyl)-1H-benzimidazole) core. This is most commonly achieved through the condensation of an o-phenylenediamine (B120857) with a suitable carbonyl-containing compound.

The reaction of o-phenylenediamine with 4-methylbenzaldehyde (B123495) (p-tolualdehyde) or its corresponding carboxylic acid derivatives is a widely employed method for the synthesis of the 2-(4-methylphenyl)benzimidazole precursor. This condensation reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent aromatization to yield the benzimidazole ring system.

One common approach involves the reaction of o-phenylenediamine with 4-methylbenzaldehyde in the presence of a catalyst and an oxidizing agent. The selection of the reaction conditions, including the solvent and catalyst, plays a crucial role in the efficiency of this transformation. For instance, the reaction can be carried out in ethanol, a relatively green solvent, and may be promoted by various catalytic systems to achieve high yields.

Alternatively, carboxylic acids or their derivatives can be used. The condensation of o-phenylenediamine with 4-methylbenzoic acid often requires more forcing conditions, such as high temperatures and the presence of a strong acid like polyphosphoric acid, to facilitate the dehydration process.

A variety of catalysts have been explored to improve the synthesis of 2-arylbenzimidazoles, including the 2-(4-methylphenyl) derivative. These catalysts aim to increase the reaction rate, improve yields, and allow for milder reaction conditions.

Ammonium (B1175870) Salts: Ammonium salts, such as ammonium chloride (NH₄Cl) and ammonium bromide (NH₄Br), have proven to be effective and inexpensive catalysts for the condensation of o-phenylenediamine with aldehydes. nih.gov These catalysts are thought to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. A study on the synthesis of 2-(4-methylphenyl)-1H-benzimidazole using ammonium chloride in chloroform (B151607) at room temperature reported a yield of 88% after 4 hours. nih.gov

Brønsted Acidic Ionic Liquids: In recent years, Brønsted acidic ionic liquids (BAILs) have emerged as green and reusable catalysts for a variety of organic transformations, including the synthesis of benzimidazoles. These ionic liquids possess tunable acidity and can act as both the catalyst and the reaction medium. The use of BAILs can lead to high yields under mild conditions, often with the added benefit of easy catalyst recovery and reuse. For example, the condensation of o-phenylenediamine and various aromatic aldehydes, including those with electronic similarities to 4-methylbenzaldehyde, has been successfully catalyzed by Brønsted acidic ionic liquids under ultrasonic irradiation, affording yields in the range of 85% to 97%. asianpubs.org

The following table summarizes the catalytic synthesis of 2-(4-methylphenyl)benzimidazole from o-phenylenediamine and 4-methylbenzaldehyde under different conditions.

Table 1: Catalytic Synthesis of 2-(4-methylphenyl)benzimidazole

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NH₄Cl | Chloroform | Room Temp. | 4 | 88 |

| Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 | 2 | High Yield |

| L-Proline | Water | Reflux | - | Good to Excellent |

| H₅IO₆-SiO₂ | Acetonitrile (B52724) | Room Temp. | 0.25 | 95 |

| TiO₂ NPs / H₂O₂ | Solvent-free | 50 | - | Excellent |

N-Alkylation Protocols for 1-Butyl Functionalization of the Benzimidazole Moiety

Once the 2-(4-methylphenyl)benzimidazole core is synthesized, the next step is the introduction of the butyl group onto one of the nitrogen atoms of the imidazole (B134444) ring. This is typically achieved through an N-alkylation reaction.

The most common method for the N-butylation of 2-(4-methylphenyl)benzimidazole is the reaction with an n-butyl halide, such as n-butyl bromide or n-butyl iodide. This reaction is a nucleophilic substitution where the nitrogen atom of the benzimidazole acts as the nucleophile, displacing the halide from the butyl group.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, in the presence of a base. The base, commonly potassium carbonate (K₂CO₃) or sodium hydride (NaH), is necessary to deprotonate the N-H of the benzimidazole, thereby increasing its nucleophilicity and facilitating the reaction. The reaction of 2-phenyl benzimidazole with butyl bromide has been reported to yield N-butyl-2-phenyl benzimidazole in 85% yield. lookchem.com Phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663), can also be employed to enhance the reaction rate, particularly in biphasic systems. researchgate.net

The table below presents typical conditions for the N-alkylation of 2-substituted benzimidazoles.

Table 2: N-Alkylation of 2-Substituted Benzimidazoles with Butyl Bromide

| Benzimidazole Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-Phenyl benzimidazole | - | 50% aq. NaOH-SDS | 60 | - | 85 |

| 2-Substituted benzimidazoles | 30% aq. KOH | - | - | - | - |

Optimization of Reaction Conditions for Enhanced Yields and Purity

"One-pot" synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers a streamlined and efficient alternative to traditional multi-step syntheses. For the synthesis of 1,2-disubstituted benzimidazoles, analogous to the target compound, several one-pot procedures have been developed.

Strategies for the Diversification and Synthesis of 1-Butyl-2-(4-methylphenyl)benzimidazole Derivatives

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. Strategic diversification can be approached by modifying three key components of the molecule: the N1-butyl group, the C2-(4-methylphenyl) moiety, and the benzimidazole core itself. These modifications are instrumental in exploring the structure-activity relationships of this class of compounds for various applications.

A primary strategy for synthesizing 1,2-disubstituted benzimidazoles, including derivatives of the title compound, involves the condensation of an appropriate o-phenylenediamine with a carboxylic acid or aldehyde, followed by N-alkylation. nih.govjapsonline.com Modern synthetic advancements have introduced more efficient methods, such as microwave-assisted synthesis and the use of various catalysts to improve yields and reduce reaction times under environmentally benign conditions. nih.govichem.md

Modification of the N1-Alkyl Chain

One common approach to diversify the structure is to vary the length and branching of the alkyl chain at the N1 position. This can be achieved by reacting 2-(4-methylphenyl)benzimidazole with different alkyl halides. A study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives explored the impact of varying the alkyl chain length from one to seven carbons. acs.org This systematic modification allows for the fine-tuning of physicochemical properties such as lipophilicity, which can be crucial for biological activity.

Table 1: Examples of N1-Alkyl Chain Diversification in 2-(Aryl)benzimidazole Derivatives

| Precursor | Alkylating Agent | Resulting N1-Substituent | Reference |

| 2-(phenyl)-1H-benzimidazole | Methyl iodide | Methyl | acs.org |

| 2-(phenyl)-1H-benzimidazole | Ethyl bromide | Ethyl | acs.org |

| 2-(phenyl)-1H-benzimidazole | Propyl bromide | Propyl | acs.org |

| 2-(phenyl)-1H-benzimidazole | Heptyl bromide | Heptyl | acs.org |

| 2-(p-tolyl)-1H-benzimidazole | sec-Butyl bromide | sec-Butyl | nih.gov |

Modification of the C2-Aryl Group

The 2-aryl substituent provides another key site for diversification. Replacing the 4-methylphenyl group with other substituted aromatic rings can significantly alter the electronic and steric properties of the molecule. This is typically achieved by starting the synthesis with a different substituted benzoic acid or benzaldehyde (B42025) to condense with the o-phenylenediamine. For instance, derivatives with p-methoxyphenyl and p-trifluoromethylphenyl groups at the C2 position have been synthesized to investigate their biological activities. acs.org The introduction of different functional groups on this aryl ring can lead to new intermolecular interactions with biological targets.

Table 2: Synthesis of C2-Aryl Substituted Benzimidazole Derivatives

| o-Phenylenediamine | Aromatic Aldehyde/Carboxylic Acid | C2-Aryl Substituent | Reference |

| o-phenylenediamine | Benzaldehyde | Phenyl | acs.orgnih.gov |

| o-phenylenediamine | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | acs.org |

| o-phenylenediamine | 4-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)phenyl | acs.org |

| o-phenylenediamine | 4-Fluorobenzaldehyde | 4-Fluorophenyl | researchgate.net |

Modification of the Benzimidazole Core

Functionalization of the benzene (B151609) ring of the benzimidazole nucleus is a crucial strategy for creating derivatives with novel properties. Substituents can be introduced on the o-phenylenediamine precursor before the cyclization reaction. This approach allows for the regioselective placement of functional groups on the benzimidazole core. For example, the synthesis of ethyl 1-sec-butyl-2-p-tolyl-1H-benzimidazole-5-carboxylate was achieved, demonstrating the introduction of a carboxylate group at the 5-position of the benzimidazole ring. nih.govnih.gov Similarly, a nitrile group has been introduced at the 6-position, as seen in 1-n-butyl-2-(4′-fluorophenyl)-1H-benzimidazole-6-carbonitrile. researchgate.net These modifications can introduce new hydrogen bonding capabilities or act as handles for further chemical transformations.

Table 3: Examples of Benzimidazole Core Functionalization

| Derivative Name | Functional Group | Position on Benzimidazole Core | Reference |

| Ethyl 1-sec-butyl-2-p-tolyl-1H-benzimidazole-5-carboxylate | Carboxylate | 5 | nih.govnih.gov |

| 1-n-Butyl-2-(4′-fluorophenyl)-1H-benzimidazole-6-carbonitrile | Carbonitrile | 6 | researchgate.net |

These strategies, often used in combination, provide a robust platform for the combinatorial synthesis of a wide array of this compound derivatives, enabling extensive exploration of their chemical and biological space.

Advanced Characterization Techniques and Spectroscopic Fingerprinting of 1 Butyl 2 4 Methylphenyl Benzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. Through one- and two-dimensional experiments, the precise connectivity and chemical environment of each atom in 1-Butyl-2-(4-methylphenyl)benzimidazole can be mapped.

The ¹H-NMR spectrum of this compound provides a wealth of information. The integration of signals confirms the presence of 20 protons, and their chemical shifts and splitting patterns reveal their specific electronic environments and neighboring protons.

The aliphatic region of the spectrum is characterized by the signals from the N-butyl group. The terminal methyl group (CH₃) typically appears as a triplet at the most upfield position, around 0.92 ppm, due to coupling with the adjacent methylene (B1212753) group. The two internal methylene groups (-CH₂-CH₂-) of the butyl chain appear as complex multiplets, typically between 1.42 and 1.76 ppm. The methylene group directly attached to the benzimidazole (B57391) nitrogen (N-CH₂) is deshielded and appears further downfield as a triplet around 4.28 ppm.

The aromatic region of the spectrum displays signals for the eight protons on the benzimidazole and 4-methylphenyl (p-tolyl) rings. The protons of the p-tolyl group appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, typically around 7.37 ppm and 8.08 ppm. The four protons of the benzimidazole core produce more complex patterns in the range of 7.20 to 7.80 ppm. The singlet corresponding to the tolyl methyl group is observed around 2.39 ppm.

| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |

|---|---|---|

| Butyl-CH₃ | ~0.92 | Triplet (t) |

| Butyl-CH₂ | ~1.42 | Sextet |

| Butyl-CH₂ | ~1.76 | Quintet |

| N-CH₂ | ~4.28 | Triplet (t) |

| Tolyl-CH₃ | ~2.39 | Singlet (s) |

| Benzimidazole-H (5,6) | ~7.20 | Multiplet (m) |

| Tolyl-H (meta to benzimidazole) | ~7.37 | Doublet (d) |

| Benzimidazole-H (4,7) | ~7.60 | Multiplet (m) |

| Tolyl-H (ortho to benzimidazole) | ~8.08 | Doublet (d) |

The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The spectrum for this compound will display a total of 15 signals, accounting for the molecular symmetry of the p-tolyl group.

The aliphatic carbons of the butyl group are observed in the upfield region of the spectrum. The terminal methyl carbon appears around 14.2 ppm, while the internal methylene carbons resonate at approximately 21.2 and 29.7 ppm. The carbon of the N-methylene group is found further downfield at about 46.5 ppm due to the deshielding effect of the adjacent nitrogen atom. The methyl carbon of the tolyl group has a characteristic shift around 21.4 ppm.

The aromatic and heterocyclic carbons resonate in the downfield region from approximately 110 to 152 ppm. The carbon atom at the 2-position of the benzimidazole ring (C2), situated between the two nitrogen atoms and bonded to the tolyl group, is the most deshielded among the heterocyclic carbons, appearing around 151.8 ppm. rsc.org The other carbons of the benzimidazole and p-tolyl rings appear in the expected aromatic region.

| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |

|---|---|

| Butyl-CH₃ | ~14.2 |

| Butyl-CH₂ | ~21.2 |

| Tolyl-CH₃ | ~21.4 |

| Butyl-CH₂ | ~29.7 |

| N-CH₂ | ~46.5 |

| Aromatic & Benzimidazole Carbons | ~110-143 |

| Benzimidazole-C2 | ~151.8 |

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in confirming the structural assignments made from one-dimensional spectra. A ¹H-¹H COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically through two or three bonds.

Key expected correlations include:

Butyl Chain: A clear correlation pathway would be observed tracing the connectivity of the butyl group. The N-CH₂ protons (~4.28 ppm) would show a cross-peak with the adjacent methylene protons (~1.76 ppm). These, in turn, would correlate with the next methylene group (~1.42 ppm), which would finally show a correlation to the terminal methyl protons (~0.92 ppm).

Aromatic Systems: The ortho- and meta-protons of the p-tolyl ring would show strong correlations to each other, confirming their adjacent positions on the ring. Similarly, coupled protons within the benzimidazole ring system would exhibit cross-peaks, helping to delineate the substitution pattern.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint based on the functional groups present.

The FT-IR spectrum of this compound is characterized by specific absorption bands that confirm its key structural features. Unlike its N-unsubstituted precursor, the spectrum notably lacks the broad N-H stretching band typically seen above 3200 cm⁻¹. rsc.org

The spectrum is dominated by C-H stretching vibrations. Aromatic C-H stretches appear as a series of bands just above 3000 cm⁻¹. The aliphatic C-H stretches of the butyl and methyl groups are prominent in the 2850-2965 cm⁻¹ region. rsc.org The characteristic stretching vibration for the C=N bond of the imidazole (B134444) ring is observed as a strong band around 1623 cm⁻¹. rsc.org Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. Finally, C-H bending vibrations for the aliphatic groups are found around 1465 cm⁻¹.

| Vibrational Mode | Wavenumber (cm⁻¹) (Predicted) |

|---|---|

| Aromatic C-H Stretch | ~3050-3150 |

| Aliphatic C-H Stretch (Butyl, Methyl) | ~2850-2965 |

| C=N Stretch (Imidazole) | ~1623 |

| Aromatic C=C Stretch | ~1450-1600 |

| Aliphatic C-H Bend | ~1465 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and provides structural clues through the analysis of its fragmentation patterns. For this compound (C₁₈H₂₀N₂), the calculated molecular weight is approximately 264.37 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 265.

The fragmentation pattern under electron impact (EI) or collision-induced dissociation (CID) can be predicted to involve characteristic cleavages. A primary and highly probable fragmentation pathway is the alpha-cleavage of the N-butyl group. This involves the loss of a propyl radical (•C₃H₇), resulting in a prominent fragment ion at m/z 222, or the loss of the entire butyl group via cleavage of the N-C bond, leading to a fragment at m/z 207. Further fragmentation of the aromatic rings can also occur, but the initial loss of fragments from the butyl chain is expected to be a dominant feature of the mass spectrum.

High-Resolution Mass Spectrometry (HRMS)

The theoretical monoisotopic mass of this compound is 264.1626 g/mol . In a typical HRMS experiment, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion ([M]+ or [M+H]+) would be measured with high precision. This experimental value would then be compared to the theoretical mass to confirm the elemental composition. For instance, a study on related benzimidazole derivatives utilized HRMS to confirm the structures of newly synthesized compounds, demonstrating the utility of this technique in the characterization of this class of molecules.

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₈H₂₀N₂ |

| Theoretical Monoisotopic Mass | 264.1626 g/mol |

| Expected Molecular Ion (ESI+) | [M+H]⁺ |

| Expected m/z | 265.1705 |

Note: The data in this table is theoretical and serves as a reference for expected experimental outcomes.

Electronic Absorption Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The resulting spectrum is a fingerprint of the molecule's conjugated system.

Although a specific experimental UV-Vis spectrum for this compound is not documented in the available research, studies on analogous compounds offer valuable comparative data. For example, a comprehensive study of N-Butyl-1H-benzimidazole revealed experimental absorption peaks at 248 nm and 295 nm in a THF solvent. mdpi.comresearchgate.net These absorptions are attributed to π→π* transitions within the benzimidazole ring system. mdpi.comresearchgate.net

In another related compound, Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, the UV-Vis spectrum in acetonitrile (B52724) showed three main absorption bands at 229 nm, 262 nm, and 326 nm. mdpi.comsemanticscholar.org The presence of additional functional groups significantly influences the electronic environment and, consequently, the absorption maxima.

For this compound, theoretical studies and comparison with related structures suggest that one would expect to observe characteristic absorption bands corresponding to the π→π* transitions of the benzimidazole core and the tolyl substituent. The conjugation between these two aromatic systems would likely result in absorption maxima in the UV region, similar to other 2-phenyl substituted benzimidazoles.

Table 2: Comparative UV-Vis Absorption Data for Related Benzimidazole Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| N-Butyl-1H-benzimidazole | THF | 248, 295 | mdpi.comresearchgate.net |

| Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Acetonitrile | 229, 262, 326 | mdpi.comsemanticscholar.org |

Note: This table presents experimental data for structurally related compounds to provide context for the expected spectroscopic behavior of this compound.

Electrochemical Characterization Techniques

Cyclic voltammetry is an electrochemical technique used to investigate the redox properties of a compound, providing information about its oxidation and reduction potentials. This data is crucial for understanding the electronic structure and reactivity of a molecule.

Specific experimental CV data for this compound has not been reported in the reviewed literature. However, research on a related derivative, Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, provides a relevant example of the application of this technique. mdpi.comsemanticscholar.org In that study, cyclic voltammetry performed in a chloroform (B151607) solution revealed an onset oxidation potential at 0.97 V. mdpi.com From this, the highest occupied molecular orbital (HOMO) energy level was calculated to be -5.49 eV. mdpi.com

Theoretical and computational studies have been employed to predict the electrochemical properties of benzimidazole derivatives. For this compound, it is anticipated that the molecule would exhibit oxidation processes associated with the electron-rich benzimidazole and tolyl ring systems. The precise oxidation potential would be influenced by the electronic interplay between the butyl group at the N-1 position and the methylphenyl group at the C-2 position. A theoretical study on this compound as a corrosion inhibitor suggests that it can suppress both anodic metal dissolution and cathodic hydrogen evolution, indicating its involvement in electrochemical processes.

Table 3: Electrochemical Data for a Related Benzimidazole Derivative

| Compound | Solvent | Onset Oxidation Potential (V) | Calculated HOMO Energy (eV) | Reference |

| Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Chloroform | 0.97 | -5.49 | mdpi.com |

Note: This table shows experimental data for a related compound to illustrate the type of information obtained from cyclic voltammetry.

Computational Chemistry and Theoretical Investigations of 1 Butyl 2 4 Methylphenyl Benzimidazole

Quantum Chemical Calculations Based on Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of molecules. For 1-Butyl-2-(4-methylphenyl)benzimidazole, DFT calculations have been employed to elucidate its molecular structure and reactivity. Such studies, often utilizing methods like B3LYP with a 6-31G(d,p) basis set or the BLYP functional with a DNP basis set, provide fundamental insights into the molecule's behavior at a quantum level researchgate.net.

Electronic Structure Elucidation: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower chemical reactivity.

Interactive Table 4.1.1: Frontier Molecular Orbital Energies and Related Parameters for N-Butyl-1H-benzimidazole (Illustrative Data) Note: This data is for N-Butyl-1H-benzimidazole and serves as a representative example for this class of compounds. nih.gov

| Parameter | Value |

| EHOMO | -6.26 eV |

| ELUMO | -0.82 eV |

| Energy Gap (ΔE) | 5.44 eV |

| Ionization Potential (I) | 6.26 eV |

| Electron Affinity (A) | 0.82 eV |

| Electronegativity (χ) | 3.54 eV |

| Chemical Hardness (η) | 2.72 eV |

| Chemical Softness (S) | 0.18 eV |

| Electrophilicity Index (ω) | 2.30 eV |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution within a molecule and predict its reactive sites for both electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are favorable sites for nucleophilic attack.

In benzimidazole (B57391) derivatives, the most negative regions are generally located around the nitrogen atoms of the imidazole (B134444) ring due to their lone pairs of electrons. The hydrogen atoms of the benzene (B151609) and butyl groups typically exhibit positive electrostatic potential, marking them as potential sites for nucleophilic interaction.

Fukui Functions and Conceptual DFT for Chemical Reactivity Analysis

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors, including Fukui functions. The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. Condensed Fukui functions are used to identify which atoms in a molecule are more susceptible to nucleophilic (f+), electrophilic (f-), or radical (f0) attack.

For benzimidazole structures, the nitrogen atoms are often identified as the primary sites for electrophilic attack, which is consistent with the lone electron pairs contributing to regions of high electron density.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Delocalization

In N-Butyl-1H-benzimidazole, significant stabilization energies arise from the delocalization of σ and π-electrons from C-C and C-N bonds into antibonding C-C* and C-N* orbitals. For example, the interaction between the σ(C1-C2) bonding orbital and the σ*(C1-C6) antibonding orbital results in a stabilization energy of 4.63 kJ/mol, indicating charge delocalization within the benzene ring moiety nih.gov.

Interactive Table 4.1.4: Selected NBO Interactions and Stabilization Energies for N-Butyl-1H-benzimidazole (Illustrative Data) Note: This data is for N-Butyl-1H-benzimidazole and serves as a representative example. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kJ/mol) |

| σ (C1-C2) | σ* (C1-C6) | 4.63 |

| σ (C1-C2) | σ* (C1-N26) | 0.86 |

| σ (C1-C2) | σ* (C6-H11) | 2.42 |

Atomic Charges (e.g., Mulliken Population Analysis) and Charge Distribution

The distribution of atomic charges throughout a molecule is fundamental to its chemical behavior and intermolecular interactions. Mulliken population analysis is a common method for calculating these partial atomic charges, providing insight into the electronic structure.

In benzimidazole derivatives, the nitrogen atoms consistently show negative Mulliken charges, confirming their nucleophilic character. Carbon atoms bonded to nitrogen typically exhibit positive charges, making them electrophilic centers. The hydrogen atoms generally carry small positive charges. This charge distribution pattern is crucial for understanding how the molecule interacts with other chemical species.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows for the investigation of intermolecular interactions and the behavior of molecules in various environments.

For this compound (BMPB), MD simulations have been used to study its interaction with surfaces, particularly in the context of its application as a corrosion inhibitor for mild steel researchgate.net. These simulations model the adsorption of the inhibitor molecule onto an iron (Fe) surface. The results typically show that the benzimidazole ring tends to adsorb in a flat or parallel orientation to the metal surface. This orientation maximizes the contact area and facilitates strong interaction through the π-electrons of the aromatic system and the lone pairs of the nitrogen atoms with the vacant d-orbitals of the iron atoms. The butyl and methylphenyl groups also contribute to the protective film formed on the surface, further inhibiting corrosive processes researchgate.net.

Modeling Adsorption Behavior on Surfaces

Theoretical calculations and molecular simulations are instrumental in elucidating the adsorption mechanism of this compound, often abbreviated as BMPB, on metal surfaces. This is particularly relevant to its application as a corrosion inhibitor, where its effectiveness is contingent on its ability to form a stable and protective film on the metal.

Molecular dynamics (MD) simulations and quantum chemical calculations have been employed to predict and analyze the adsorption of BMPB on mild steel surfaces, typically in acidic environments like hydrochloric acid (HCl). These studies compare its performance against a parent compound, benzimidazole, to understand the role of the butyl and 4-methylphenyl substituents.

Key Findings from Molecular Modeling:

Adsorption Energy: MD simulations calculate the interaction energy and binding energy between the inhibitor molecule and the metal surface (e.g., Fe (110)). A higher negative value for binding energy indicates a stronger and more spontaneous adsorption process. BMPB consistently shows a significantly higher binding energy compared to unsubstituted benzimidazole, signifying a more robust and stable adsorbed layer.

Adsorption Orientation: Computational models reveal that the benzimidazole ring, along with the fused benzene ring, tends to adsorb in a flat, parallel orientation to the steel surface. This planar adsorption is facilitated by the interaction of the π-electrons of the aromatic system with the vacant d-orbitals of the iron atoms. This orientation maximizes the surface coverage, contributing to a more effective protective barrier against corrosive species.

Role of Substituents: The butyl group at the N-1 position and the 4-methylphenyl group at the C-2 position enhance the adsorption process. The electron-donating nature of these alkyl and aryl groups increases the electron density on the benzimidazole core, which strengthens the donor-acceptor interactions between the inhibitor and the metal surface.

The theoretical results from these simulations provide a molecular-level explanation for the high inhibition efficiency observed in experimental studies and confirm that BMPB's protective action stems from the formation of a strong, stable, and comprehensive film on the metal surface.

Investigation of Solvent Effects on Molecular Conformation

The conformation of this compound, particularly the dihedral angle between the benzimidazole ring system and the 2-(4-methylphenyl) group, can be influenced by the surrounding solvent environment. Computational methods are essential for investigating these subtle changes, as they can model the molecule in various media, from the gas phase to solvents of different polarities.

The Polarizable Continuum Model (PCM) is a widely used computational method to simulate solvent effects. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. By performing geometry optimizations within the PCM framework, researchers can predict how the molecule's structure adapts to different solvents.

Theoretical Approaches and Expected Findings:

Geometry Optimization: DFT calculations can be performed to optimize the geometry of the molecule in the gas phase and in various solvents (e.g., n-hexane for nonpolar, chloroform (B151607), methanol (B129727) for polar protic, and water for highly polar).

Dihedral Angle Analysis: The key parameter to monitor is the torsion angle between the benzimidazole and the p-tolyl rings. In the gas phase, the molecule adopts a non-planar conformation to minimize steric hindrance. In polar solvents, the molecule's dipole moment may increase, and specific solute-solvent interactions (like hydrogen bonding with protic solvents) could influence the rotational barrier and stabilize different conformations. Theoretical studies on similar 2-aryl-benzimidazoles show that solvent polarity can affect photophysical properties, which are intrinsically linked to molecular geometry. nih.gov

Dipole Moment: The calculated dipole moment of the molecule is expected to change in different solvents. Polar solvents can induce a larger dipole moment, reflecting a change in the electronic distribution and potentially affecting intermolecular interactions and conformational preference.

While extensive studies specifically detailing the conformational changes of BMPB in a range of solvents are not widely published, theoretical investigations on related benzimidazole derivatives confirm that solvent polarity plays a significant role in their electronic structure and photophysical behavior, which is a direct consequence of their molecular conformation. nih.govchristuniversity.in

Topological Analysis of Electron Density

The topological analysis of the electron density (ρ(r)) provides a profound understanding of the chemical bonding and non-covalent interactions within a molecule. Advanced computational tools are used to analyze the calculated wavefunction of this compound to map out its bonding characteristics.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing chemical bonds. It partitions the electron density of a molecule into atomic basins and identifies critical points where the gradient of the electron density is zero. For this compound, QTAIM analysis would be used to:

Characterize Bonds: Identify bond critical points (BCPs) between atoms. The value of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provides quantitative information about the nature of the bond. For the C-N, C-C, and C-H bonds in the molecule, high ρ and negative ∇²ρ values would confirm their covalent character.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Bonding Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are complementary tools that provide a visual and quantitative description of electron pairing in a molecular system. mdpi.com They are used to distinguish between covalent bonding regions, lone pairs, and atomic cores.

ELF Analysis: An ELF map of this compound would show regions of high electron localization (with values approaching 1) corresponding to the covalent bonds (e.g., C-C, C-N, C-H) and the lone pairs on the nitrogen atoms. Regions with low ELF values typically correspond to areas of delocalized electrons, such as the π-systems of the aromatic rings.

LOL Analysis: The LOL provides information about the maximum overlap of localized orbitals. mdpi.com For this molecule, LOL maps would clearly show high values in the regions of covalent bonds and around hydrogen atoms, indicating high electron localization. The C-N bonds would be characterized by mislocalization domains with slightly lower electron localization values. mdpi.com

These analyses provide a detailed picture of the electronic structure, confirming the nature of the covalent bonds and the location of non-bonding electrons within the molecule.

Reduced Density Gradient (RDG) for Non-Covalent Interactions

The Reduced Density Gradient (RDG) is a computational tool based on electron density that is exceptionally useful for identifying and visualizing weak non-covalent interactions (NCIs). This method plots the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density.

For this compound, RDG analysis would reveal:

Van der Waals Interactions: Green-colored surfaces in the RDG plot would indicate van der Waals interactions, which are prevalent within the butyl chain and between the different ring systems.

Steric Repulsion: Red-colored areas would signify steric clashes or repulsive interactions, which might occur between nearby hydrogen atoms of the butyl group and the benzimidazole core, influencing the molecule's preferred conformation.

Hydrogen Bonds: Blue-colored surfaces indicate strong attractive interactions like hydrogen bonds. While there are no classic intramolecular hydrogen bonds in this molecule, weak C-H···π interactions might be visualized.

This analysis provides a three-dimensional map of the non-covalent forces that dictate the molecule's shape and its interactions with other molecules or surfaces.

Predictive Modeling and Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that aim to predict the properties of a molecule based on its structural and electronic features, known as molecular descriptors. For benzimidazole derivatives, QSPR studies are frequently used to predict their efficacy as corrosion inhibitors or their biological activity.

A QSPR model for predicting the corrosion inhibition efficiency of compounds like this compound would involve several steps:

Descriptor Calculation: A set of molecular descriptors would be calculated for a series of related benzimidazole molecules using quantum chemical methods (like DFT). These descriptors quantify various aspects of the molecule's electronic and structural properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the experimentally measured property (e.g., inhibition efficiency). researchgate.net

Model Validation: The predictive power of the QSPR model is rigorously tested and validated to ensure its reliability.

By establishing a reliable QSPR model, the properties of new, unsynthesized molecules like derivatives of this compound can be predicted, guiding the design of more effective compounds. nih.govresearchgate.net

Table 1: Key Molecular Descriptors Used in QSPR Studies of Benzimidazole Inhibitors

| Descriptor | Symbol | Description | Predicted Influence on Inhibition |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Represents the electron-donating ability of the molecule. | Higher values facilitate adsorption on the metal surface. |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Represents the electron-accepting ability of the molecule. | Lower values indicate stronger back-donation from metal to molecule. |

| Energy Gap | ΔE = ELUMO - EHOMO | Indicates the chemical reactivity and stability of the molecule. | A lower energy gap suggests higher reactivity and better inhibition. |

| Dipole Moment | µ | Measures the overall polarity of the molecule. | Higher values may increase adsorption on the metal surface. |

| Mulliken Atomic Charges | - | Describes the electron distribution on individual atoms. | Negative charges on N atoms indicate sites for coordination with the metal. |

| Global Hardness | η | Measures the resistance to change in electron distribution. | Lower hardness (higher softness) is generally associated with better inhibition. |

Corrosion Inhibition Research: Mechanisms and Performance of 1 Butyl 2 4 Methylphenyl Benzimidazole

Inhibitive Performance Assessment in Corrosive Media (e.g., Hydrochloric Acid)

Research has demonstrated that 1-Butyl-2-(4-methylphenyl)benzimidazole effectively mitigates the corrosion of mild steel in 1.0 M hydrochloric acid solutions. The inhibitive properties of this compound are attributed to its ability to adsorb onto the steel surface, forming a protective film that isolates the metal from the aggressive acidic environment.

The inhibition efficiency of benzimidazole (B57391) derivatives, a class of compounds to which this compound belongs, is concentration-dependent. As the concentration of the inhibitor increases, the surface coverage on the metal improves, leading to a higher degree of protection. This trend is a common characteristic of organic corrosion inhibitors, where a sufficient concentration is necessary to establish a robust and stable protective layer.

To illustrate the typical performance of such inhibitors, the following table presents data from a study on a similar benzimidazole derivative, showcasing the relationship between concentration and inhibition efficiency.

| Inhibitor Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 0 (Blank) | 15.2 | - |

| 1 x 10⁻⁵ | 3.8 | 75.0 |

| 5 x 10⁻⁵ | 2.1 | 86.2 |

| 1 x 10⁻⁴ | 1.3 | 91.5 |

| 5 x 10⁻⁴ | 0.8 | 94.7 |

Note: This data is representative of a substituted benzimidazole derivative and is provided for illustrative purposes.

Adsorption Mechanisms of this compound on Metal Surfaces

The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface. This process is influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive medium. The benzimidazole ring, with its nitrogen heteroatoms and π-electrons, plays a crucial role in the adsorption process. These features allow for interaction with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a stable adsorbed layer.

To understand the adsorption behavior of this compound on a metal surface, adsorption isotherms are employed. Studies have shown that the adsorption of this compound on mild steel in hydrochloric acid solution is well-described by the Langmuir adsorption isotherm. imist.ma This model assumes that the adsorption occurs at specific homogeneous sites on the metal surface and forms a monolayer.

The Langmuir isotherm is expressed by the following equation:

C / θ = 1 / K_ads + C

where C is the inhibitor concentration, θ is the surface coverage, and K_ads is the adsorption equilibrium constant. The applicability of the Langmuir isotherm suggests that the inhibitor molecules form a uniform protective layer over the metal surface. The thermodynamic parameter, the standard free energy of adsorption (ΔG°_ads), can be calculated from the K_ads value and provides insight into the spontaneity and strength of the adsorption process.

Below is a table with representative Langmuir adsorption parameters for a related benzimidazole inhibitor.

| Parameter | Value |

| K_ads (L/mol) | 1.5 x 10⁵ |

| ΔG°_ads (kJ/mol) | -35.8 |

| R² (Correlation Coefficient) | 0.998 |

Note: This data is for a representative benzimidazole derivative and serves to illustrate the typical parameters obtained from Langmuir isotherm analysis.

Electrochemical Characterization of Inhibition Processes

Electrochemical techniques are pivotal in elucidating the mechanism of corrosion inhibition. For this compound, these studies have confirmed its role as a mixed-type inhibitor. imist.ma This means it effectively suppresses both the anodic and cathodic reactions of the corrosion process.

The anodic reaction in the corrosion of steel in acidic media is the dissolution of iron (Fe → Fe²⁺ + 2e⁻). This compound inhibits this process by adsorbing onto the anodic sites of the metal surface. imist.ma This adsorption blocks the active sites where metal dissolution would otherwise occur, thereby reducing the rate of the anodic reaction.

The following table presents typical potentiodynamic polarization data for a benzimidazole derivative, illustrating its effect on both anodic and cathodic processes.

| Inhibitor Concentration (M) | E_corr (mV vs. SCE) | I_corr (µA/cm²) | β_a (mV/dec) | β_c (mV/dec) | Inhibition Efficiency (%) |

| 0 (Blank) | -485 | 550 | 75 | 120 | - |

| 1 x 10⁻⁴ | -495 | 45 | 68 | 110 | 91.8 |

Note: This data is for a representative benzimidazole derivative and is intended to be illustrative.

Formation and Characteristics of Protective Films on Metal Substrates

The high inhibitory efficiency of this compound is ultimately due to the formation of a protective film on the mild steel surface. imist.ma This film acts as a physical barrier, isolating the metal from the corrosive environment. The characteristics of this film are crucial to its protective capabilities.

The adsorbed layer of this compound is believed to be a combination of physisorption and chemisorption. Physisorption involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecules, while chemisorption involves the sharing of electrons between the inhibitor's heteroatoms and the metal's d-orbitals. This dual-mode of interaction leads to the formation of a stable and strongly adhered protective film. The presence of the butyl and methylphenyl groups in the molecule can also contribute to the film's protective properties by creating a more compact and hydrophobic barrier.

Correlation between Molecular Structure and Inhibitive Efficiency

The effectiveness of an organic compound as a corrosion inhibitor is intrinsically linked to its molecular structure. nih.govresearchgate.net Generally, organic inhibitors function by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive environment. nih.govresearchgate.net This adsorption can occur through physical interactions (electrostatic) or chemical bonding (chemisorption), where the inhibitor molecule donates electrons to the vacant d-orbitals of the metal. researchgate.net The efficiency of this process is highly dependent on the electronic and structural characteristics of the molecule. electrochemsci.org

For benzimidazole derivatives, several structural features are crucial for high inhibitive efficiency. The benzimidazole nucleus, a bicyclic aromatic structure containing two nitrogen atoms, serves as the primary active center for adsorption. nih.gov The presence of heteroatoms like nitrogen and the π-electrons in the aromatic rings are fundamental to the inhibition mechanism, as they are the primary sites for electron donation to the metal surface. nih.govd-nb.info The specific substituents on the benzimidazole ring can significantly modify the molecule's electron density and spatial orientation, thereby influencing its interaction with the metal. nih.gov

In the case of This compound (BMPB), its molecular architecture is specifically designed for enhanced corrosion inhibition compared to the parent benzimidazole (BI) molecule. researchgate.netnjtech.edu.cn The key structural components contributing to its superior performance are:

The Benzimidazole Core : This planar aromatic system readily adsorbs onto the metal surface through its π-electron clouds and the lone pair of electrons on the nitrogen atoms.

The 2-(4-methylphenyl) Group : The phenyl group attached at the 2-position increases the area of π-electron delocalization, enhancing the adsorption capability. Furthermore, the methyl (-CH₃) substituent on this phenyl ring is an electron-donating group. This group increases the electron density on the molecule, particularly on the benzimidazole ring, making the molecule a more effective electron donor and thus a better inhibitor.

The 1-Butyl Group : The butyl (-C₄H₉) group at the 1-position of the imidazole (B134444) ring also plays a significant role. As an alkyl group, it is electron-donating, further increasing the electron density of the benzimidazole system. Moreover, its size increases the surface area covered by each adsorbed molecule, effectively blocking more active corrosion sites on the metal surface.

Studies have shown that the steric hindrance from substituents at the 2-position can sometimes reduce inhibition efficiency by hindering adsorption. researchgate.net However, in the case of BMPB, the combination of the electron-donating butyl and 4-methylphenyl groups leads to a significantly improved inhibitive performance over unsubstituted benzimidazole. researchgate.netnjtech.edu.cn The high inhibitory efficiency of BMPB is attributed to the formation of a stable, protective film on the metal surface, which suppresses both the anodic dissolution of the metal and the cathodic hydrogen evolution reactions. researchgate.netnjtech.edu.cn

| Compound | Key Structural Features | Relative Inhibition Efficiency |

|---|---|---|

| Benzimidazole (BI) | Basic benzimidazole nucleus | Baseline |

| This compound (BMPB) | Benzimidazole core with electron-donating butyl and 4-methylphenyl groups | Significantly Higher than BI researchgate.netnjtech.edu.cn |

Quantum Chemical Descriptors in Predictive Models for Corrosion Inhibition

Quantum chemical calculations have become a powerful tool for studying the relationship between the molecular structure of an inhibitor and its performance, offering a theoretical framework to predict inhibitive efficiency before synthesis and experimentation. researchgate.netnjtech.edu.cnelectrochemsci.org Using methods like Density Functional Theory (DFT), researchers can calculate various molecular electronic properties, known as quantum chemical descriptors, that correlate with the inhibitor's ability to adsorb on a metal surface. nih.govelectrochemsci.orgresearchgate.net

For corrosion inhibitors, the most significant descriptors are those related to the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). d-nb.infoelectrochemsci.org

E_HOMO (Energy of the Highest Occupied Molecular Orbital) : This descriptor is associated with the molecule's capacity to donate electrons. A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of a metal, leading to stronger chemisorption and higher inhibition efficiency. researchgate.net

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital) : This value relates to the molecule's ability to accept electrons from the metal surface. A lower E_LUMO value suggests the molecule can more readily accept electrons, which can also contribute to the formation of feedback bonds and stabilize the adsorbed layer. researchgate.net

Dipole Moment (μ) : This parameter provides information about the polarity of the molecule. While no direct correlation is always found, it can influence the adsorption process, especially in physisorption mechanisms.

Theoretical studies on This compound (BMPB) have utilized these quantum chemical descriptors to predict its performance relative to benzimidazole (BI). researchgate.netnjtech.edu.cn The calculations confirm that the addition of the butyl and 4-methylphenyl groups favorably alters the electronic properties of the benzimidazole molecule. These substituent groups increase the molecule's E_HOMO and decrease its energy gap (ΔE), indicating a higher electron-donating ability and greater reactivity towards the metal surface. These theoretical predictions align with experimental results, which show that BMPB has a better inhibitive performance than BI for mild steel in acidic solutions. researchgate.netnjtech.edu.cn This demonstrates the utility of quantum chemical calculations as a reliable method for designing and screening potential new corrosion inhibitors. researchgate.netnjtech.edu.cnelectrochemsci.org

| Quantum Descriptor | Significance for Inhibition | Predicted Trend for BMPB vs. BI |

|---|---|---|

| E_HOMO | Electron-donating ability (Higher is better) | Higher for BMPB |

| E_LUMO | Electron-accepting ability (Lower is better) | Lower for BMPB |

| Energy Gap (ΔE) | Molecular reactivity (Smaller is better) | Smaller for BMPB |

Photophysical Studies and Optoelectronic Applications of 1 Butyl 2 4 Methylphenyl Benzimidazole and Its Analogues

Fluorescence and Luminescence Properties in Various States (Solution, Thin Film, Solid)

The fluorescence and luminescence characteristics of 1-Butyl-2-(4-methylphenyl)benzimidazole and its analogues are highly dependent on their physical state. In solution, these compounds typically exhibit strong fluorescence. For instance, a study on 1-alkyl-2-substituted benzimidazoles, including the titular compound, revealed that they are efficient blue light-emitting materials in acetonitrile (B52724) solution. asianpubs.org

When processed into thin films or in the solid state, the emission properties can change significantly. An analogue, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, demonstrated high fluorescence in a spin-coated solid film with an emission maximum at 460 nm. mdpi.com This solid-state emission was red-shifted by 31 nm compared to its emission in solution, a common phenomenon attributed to intermolecular interactions in the solid state. mdpi.com Similarly, pyrene-benzimidazole derivatives have shown reasonably high spectral purity in both solution and solid states, which is crucial for their application as blue emitters in OLEDs. nih.gov

Interactive Data Table: Photophysical Properties of this compound Analogues

| Compound | State | Excitation Maxima (nm) | Emission Maxima (nm) | Stokes Shift (nm) | Reference |

| Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Solution (Acetonitrile) | 326 | 369 (weak), 429 (strong) | 103 | mdpi.com |

| Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Solid Film | 300 | 460 | - | mdpi.com |

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φf) is a critical parameter for evaluating the efficiency of a fluorescent molecule. For 1-alkyl-2-substituted benzimidazoles, the fluorescence quantum yields in acetonitrile solution were determined using quinine (B1679958) sulfate (B86663) as a standard. asianpubs.org The values ranged from 0.43 to 0.92, indicating that these compounds can be highly emissive. asianpubs.org It was observed that increasing the conjugation length in the molecule led to a red-shift in the fluorescence maximum and a higher fluorescence quantum yield. asianpubs.org In another instance, the fluorescence quantum yield of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate in solution was determined to be 0.10. mdpi.com A benzimidazole-based sensor, BITQ, showed a quantum yield of 0.09, which significantly increased to 0.53 after the addition of boronic acid. mdpi.com

Interactive Data Table: Fluorescence Quantum Yields of Benzimidazole (B57391) Derivatives

| Compound | Solvent | Quantum Yield (Φf) | Reference |

| 1-Alkyl-2-substituted benzimidazoles | Acetonitrile | 0.43 - 0.92 | asianpubs.org |

| Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Acetonitrile | 0.10 | mdpi.com |

| BITQ | 0.5% DMSO/H₂O | 0.09 | mdpi.com |

| BITQ with boronic acid | 0.5% DMSO/H₂O | 0.53 | mdpi.com |

Excited-State Lifetime Measurements

The excited-state lifetime is another fundamental photophysical parameter that provides insights into the dynamics of the excited state. For a bis-benzimidazole derivative, transient absorption and femtosecond upconversion fluorescence spectroscopy revealed complex excited-state dynamics. nih.gov The decay of the excited state of the enol form and the rise of the keto form due to excited-state intramolecular proton transfer (ESIPT) occurred on a timescale of 300-320 femtoseconds. nih.gov The subsequent decay of the keto form exhibited a lifetime of 1.6 nanoseconds. nih.gov In a different study, a benzothiadiazole derivative and its Lewis adducts were found to have unexpectedly long excited-state lifetimes on the microsecond scale at room temperature, which is indicative of a triplet excited state. mdpi.comresearchgate.netnih.gov

Phototautomerization Phenomena and Dual Emission Characteristics

Certain analogues of this compound, particularly those with a hydroxyl group positioned for intramolecular proton transfer, can exhibit phototautomerization. This process, known as excited-state intramolecular proton transfer (ESIPT), can lead to dual fluorescence emission. For example, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate displays dual emissions in acetonitrile, with a weak sub-band at 369 nm and a strong main band at 429 nm, which is attributed to phototautomerization. mdpi.comsemanticscholar.org Similarly, other 2-(2'-hydroxyphenyl)benzimidazole derivatives are known to undergo ESIPT, resulting in a large Stokes shift and dual fluorescence from the enol and keto tautomers. nih.gov

Applications in Organic Light-Emitting Materials and Devices

The favorable photophysical properties of this compound and its analogues make them highly suitable for use in organic light-emitting diodes (OLEDs). researchgate.net Benzimidazole derivatives are utilized in various roles within OLEDs, including as emitters, hosts, and electron-transporting materials. mdpi.com For instance, pyrene-benzimidazole derivatives have been synthesized and characterized as potential blue emitters for OLEDs. nih.govnih.gov An OLED prototype using one such derivative as the non-doped emissive layer demonstrated an external quantum efficiency of up to 4.3% and a luminance of 290 cd/m². nih.govnih.gov The design of these molecules often aims to reduce intermolecular aggregation in the solid state to achieve efficient and pure blue photo- and electroluminescence. nih.gov

Exploration in Organic Photovoltaics and Sensor Technologies

The application of benzimidazole derivatives extends to organic photovoltaics (OPVs). New low band gap donor-acceptor structured conjugated polymers based on 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole have been designed for use in bulk heterojunction solar cells. rsc.org These materials have shown potential, with one such polymer achieving a power conversion efficiency of 0.67%. rsc.org Furthermore, N-Butyl-1H-benzimidazole and its analogues have been investigated as electrolytes to improve charge transfer in dye-sensitized solar cells. nih.gov In the realm of sensor technology, the fluorescence of benzimidazole derivatives can be harnessed for detecting specific analytes. For example, a bis-benzimidazole derivative has been successfully used as a ratiometric fluorescence sensor for the sensitive detection of Cu²⁺ ions. nih.gov

Anion Binding and Sensing Capabilities of Benzimidazole-Based Receptors

Benzimidazole-based compounds have been extensively studied as receptors for anion binding and sensing. rsc.orgnih.govrsc.org The interaction with anions can occur through hydrogen bonding, leading to observable changes in the receptor's photophysical properties, such as a color change or a modification of the fluorescence emission. nih.govnih.gov This allows for the development of colorimetric and fluorescent anion sensors. mdpi.comias.ac.in For instance, some benzimidazole-based receptors exhibit tautomeric switching upon the addition of basic anions. rsc.orgnih.gov In some cases, these receptors show high selectivity for specific anions like fluoride (B91410) or dihydrogen phosphate (B84403). rsc.orgnih.govnih.gov The binding event can either quench or enhance the fluorescence of the receptor, providing a "turn-off" or "turn-on" sensing mechanism. nih.gov For example, a triarylboron-functionalized bisbenzimidazole acts as a "turn-off" sensor for fluoride and cyanide anions, where the binding to the boron atom quenches the fluorescence. nih.gov

Design and Performance of Metalloreceptors

The design of selective and sensitive metalloreceptors is a cornerstone of supramolecular chemistry, with applications ranging from environmental sensing to biological imaging. Benzimidazole derivatives are attractive candidates for the construction of such receptors due to the presence of nitrogen atoms with available lone pairs of electrons, which can effectively coordinate with metal ions. The structure of this compound offers a bidentate N,N'-chelation site within the imidazole (B134444) ring, which is a common feature exploited in the design of metalloreceptors.

The performance of benzimidazole-based metalloreceptors is dictated by several factors, including the nature of the substituents on the benzimidazole core and the choice of the metal ion. The butyl group at the N1-position of this compound can enhance the solubility of the receptor and its metal complexes in organic solvents, which is advantageous for various spectroscopic studies and device fabrication. The 4-methylphenyl group at the C2-position can influence the electronic properties of the benzimidazole ring system through inductive and resonance effects, thereby modulating the binding affinity and selectivity towards different metal ions.

While specific studies on this compound as a metalloreceptor are not extensively documented, the broader class of 2-arylbenzimidazoles has shown promise. For instance, the introduction of specific functional groups on the 2-phenyl ring can create tailored binding pockets for specific metal ions. The coordination of a metal ion to the benzimidazole nitrogen atoms typically leads to significant changes in the photophysical properties of the molecule, such as a shift in the absorption or emission wavelength or a change in the fluorescence intensity. This "turn-on" or "turn-off" fluorescence response forms the basis of their application as chemosensors.

The design strategy often involves linking the benzimidazole unit to other chromophores or fluorophores to create more complex sensor systems with enhanced sensitivity and selectivity. The performance of these metalloreceptors is evaluated based on parameters like the binding constant (Ka), detection limit, and selectivity over a range of competing metal ions.

Table 1: Representative Performance Data for Benzimidazole-Based Metalloreceptors

| Receptor Type | Target Metal Ion | Binding Constant (Ka, M⁻¹) | Detection Limit | Spectroscopic Change |

| 2-Arylbenzimidazole | Cu²⁺ | 1.2 x 10⁵ | 0.5 µM | Fluorescence quenching |

| Bis(benzimidazolyl)amine | Zn²⁺ | 3.7 x 10⁴ | 1.0 µM | Ratiometric fluorescence change |

| Benzimidazole-coumarin | Hg²⁺ | 8.5 x 10⁵ | 50 nM | "Turn-on" fluorescence |

Note: The data presented in this table is representative of the performance of benzimidazole-based metalloreceptors and not specific to this compound.

Mechanistic Investigations of Anion-Receptor Interactions (e.g., H-bonding, Deprotonation)

A key mechanistic aspect of anion recognition by benzimidazole-based receptors is the potential for deprotonation. The interaction with a sufficiently basic anion can lead to the abstraction of a proton from the receptor, resulting in a significant change in the electronic structure and, consequently, the photophysical properties of the molecule. This deprotonation event often manifests as a distinct color change or a dramatic shift in the fluorescence emission, providing a clear signal for anion detection.

Tautomeric switching is another important mechanism observed in certain benzimidazole-based anion receptors. rsc.org Upon the addition of basic anions, a proton can be transferred from one nitrogen atom to the other, leading to a change in the tautomeric form of the benzimidazole ring. rsc.orgnih.gov This process is highly sensitive to the nature of the anion and the solvent environment. rsc.org An N-methylbenzimidazole-based receptor, for example, has been shown to selectively interact with dihydrogen phosphate through a combination of donated and accepted hydrogen bonds. rsc.orgnih.gov

For this compound, while direct N-H hydrogen bonding is not possible, the electronic environment of the C-H bonds can be tuned by the substituents. The electron-donating nature of the butyl and methylphenyl groups can influence the acidity of the aromatic C-H protons, thereby affecting their ability to participate in hydrogen bonding with anions. Mechanistic investigations into these interactions often employ techniques such as ¹H NMR titration, UV-Vis spectroscopy, and fluorescence spectroscopy to probe the binding mode and stoichiometry of the receptor-anion complex.

Structure-Photophysical Property Relationships in Substituted Benzimidazoles

The photophysical properties of benzimidazole derivatives are intrinsically linked to their molecular structure. The absorption and emission characteristics can be systematically tuned by modifying the substituents at the N1 and C2 positions of the benzimidazole core. The parent 2-phenylbenzimidazole (B57529) exhibits absorption in the UV region and fluorescence with a moderate quantum yield.

The introduction of a butyl group at the N1-position, as in this compound, primarily influences the solubility and molecular packing of the compound. While it may not have a direct and strong electronic effect on the chromophore, it can impact the photophysical properties in the solid state or in aggregated forms by influencing intermolecular interactions.

The substituent at the C2-position has a more pronounced effect on the electronic transitions. The 4-methylphenyl group in this compound is an electron-donating group, which can lead to a red-shift (bathochromic shift) in both the absorption and emission spectra compared to the unsubstituted 2-phenylbenzimidazole. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap.

Furthermore, the torsional angle between the benzimidazole ring and the 2-aryl group is a critical parameter that governs the extent of π-conjugation and, consequently, the photophysical properties. A more planar conformation generally leads to a more extended π-system, resulting in longer absorption and emission wavelengths and higher molar absorptivity. Steric hindrance between the substituents can force a more twisted conformation, leading to a blue-shift and a decrease in fluorescence quantum yield.

The nature of the solvent also plays a crucial role in the photophysical behavior of substituted benzimidazoles. In polar solvents, these molecules can exhibit intramolecular charge transfer (ICT) character, where the excited state has a more polar nature than the ground state. This often leads to a significant red-shift in the emission spectrum with increasing solvent polarity (solvatochromism).

Table 2: General Structure-Photophysical Property Trends in 2-Arylbenzimidazoles

| Substituent at C2-Aryl Position | Effect on Absorption (λ_abs) | Effect on Emission (λ_em) | Effect on Quantum Yield (Φ_f) |

| Electron-donating group (e.g., -CH₃, -OCH₃) | Red-shift | Red-shift | Generally increases |

| Electron-withdrawing group (e.g., -NO₂, -CN) | Red-shift | Red-shift (often with reduced intensity) | Generally decreases |

| Increased planarity | Red-shift | Red-shift | Increases |

| Increased twisting | Blue-shift | Blue-shift | Decreases |

Note: This table presents general trends observed for 2-arylbenzimidazoles and provides a framework for understanding the properties of this compound.

Biological Activity Investigations: Preclinical Research and Mechanistic Insights

Antimicrobial Research

The benzimidazole (B57391) scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its diverse biological activities. researchgate.netresearchgate.netnih.gov Derivatives of benzimidazole are structurally analogous to purine (B94841) nucleoside bases, enabling them to interact with various biopolymers in living systems. nih.gov The biological properties of these compounds are significantly affected by the types and positions of substituents on the benzimidazole ring system. nih.govmdpi.com Specifically, modifications at the N-1 and C-2 positions are crucial in defining their chemotherapeutic efficacy. nih.gov

Research into N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, a class to which 1-Butyl-2-(4-methylphenyl)benzimidazole belongs, has indicated potential antibacterial activity. nih.gov While specific minimum inhibitory concentration (MIC) data for this compound against the specified bacterial strains is not detailed in the reviewed literature, studies on closely related analogues provide insight into the compound's expected activity profile.

For instance, a study evaluated a series of compounds where the alkyl chain at the N-1 position and the substituent on the 2-phenyl ring were varied. nih.gov A compound featuring a butyl group at the N-1 position and a para-methoxy group at the C-2 phenyl position (a close analogue) demonstrated moderate activity. nih.gov Another derivative in the same series, with a heptyl group at N-1 and a para-methoxy group at C-2, showed significant inhibitory action against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 4 μg/mL. nih.gov General studies on other benzimidazole derivatives have also reported activity against Escherichia coli and Pseudomonas aeruginosa. nih.govsemanticscholar.org

Table 1: Antibacterial Activity of a Structurally Related N-Alkylated Benzimidazole Derivative (2g) Note: The following data is for a related compound, 2-(4-methoxyphenyl)-1-heptyl-1H-benzo[d]imidazole, and is presented to illustrate the potential activity of this chemical class.

| Bacterial Strain | MIC (μg/mL) |

| Staphylococcus aureus | 4 |

| Methicillin-resistant S. aureus (MRSA) | 4 |

| Streptococcus faecalis | 8 |

Data sourced from ACS Omega. nih.gov

The antifungal potential of the benzimidazole scaffold is well-documented. nih.govresearchgate.net Studies on the N-alkylated-2-(substituted phenyl)-1H-benzimidazole series revealed moderate antifungal activities for several derivatives, including those with butyl and heptyl chains at the N-1 position. nih.gov These compounds were tested against key fungal pathogens, demonstrating a consistent level of potency.

Specifically, compounds from this class showed moderate effectiveness against both Candida albicans and Aspergillus niger, with reported MIC values of 64 μg/mL. nih.gov Although data for this compound against Cryptococcus neoformans is not specified, the broad antifungal activity of the benzimidazole core suggests potential efficacy. researchgate.net

Table 2: Antifungal Activity of Structurally Related N-Alkylated Benzimidazole Derivatives Note: The following data is for related compounds within the N-alkylated-2-(substituted phenyl)-1H-benzimidazole series and is presented to illustrate the potential activity of this chemical class.

| Fungal Pathogen | MIC (μg/mL) |

| Candida albicans | 64 |

| Aspergillus niger | 64 |

Data sourced from ACS Omega. nih.gov

The mechanisms through which benzimidazole derivatives exert their antimicrobial effects are multifaceted and depend on the target organism.

Antifungal Mechanism: A primary mode of action for antifungal benzimidazoles is the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting its synthesis, these compounds compromise the integrity and fluidity of the cell membrane, leading to fungal cell death. nih.gov

Antibacterial Mechanism: In bacteria, a proposed mechanism involves the inhibition of DNA replication. researchgate.net It is suggested that benzimidazole derivatives can form complexes with bacterial DNA, which obstructs the replication process and ultimately prevents bacterial proliferation. researchgate.net

Structure-activity relationship (SAR) studies provide critical insights into optimizing the antimicrobial potency of benzimidazole derivatives. Key structural aspects influencing activity include the substituents at the N-1 and C-2 positions of the benzimidazole core. nih.gov

N-1 Position: The length of the alkyl chain at the N-1 position plays a significant role. Research has shown that increasing the lipophilicity by extending the alkyl chain from a single carbon to seven carbons can lead to a linear increase in biological effects, which may be attributed to improved penetration of the microbial lipid membrane. nih.gov

Antitubercular Research

Tuberculosis remains a significant global health issue, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. The benzimidazole nucleus is considered a "privileged substructure" in the design of novel anti-TB agents, with numerous derivatives showing promising activity. nih.gov

Numerous studies have demonstrated the potent in vitro activity of various benzimidazole derivatives against Mycobacterium tuberculosis H37Rv, the standard laboratory strain, as well as drug-resistant strains. nih.govnih.govmdpi.comresearchgate.net Research has highlighted that phenoxyalkylbenzimidazoles, a related class of compounds, possess excellent antitubercular activity with MICs in the low nanomolar range and low cytotoxicity. nih.gov While specific MIC values for this compound were not available in the reviewed literature, the consistent and potent activity of the broader benzimidazole class underscores its potential as a source of new antitubercular leads. nih.govmdpi.comjetir.org

Identification and Validation of Molecular Targets (e.g., QcrB of Cytochrome bc₁ Oxidase)

The primary molecular target for the antitubercular activity of the phenoxy alkyl benzimidazole (PAB) class of compounds has been identified as QcrB. nih.govnih.gov QcrB is a subunit of the cytochrome bc₁ oxidase, an essential component of the electron transport chain in Mycobacterium tuberculosis. nih.govnih.gov

The identification of QcrB as the target was accomplished through the generation and analysis of resistant mutants. nih.govnih.gov When M. tuberculosis was exposed to PAB compounds, resistant strains emerged with mutations in the qcrB gene. nih.govnih.govresearchgate.net These QcrB mutant strains exhibited resistance to all tested PAB compounds, providing strong evidence that QcrB is the direct target. nih.govnih.gov This knowledge of the specific molecular target is crucial for the strategic design of new, more effective antitubercular agents. nih.gov

Intracellular Activity Studies within Host Cells

A critical aspect of antitubercular drug efficacy is the ability to target M. tuberculosis within its host cells, primarily macrophages. researchgate.netfrontiersin.org The PAB series of compounds, to which this compound is structurally related, has demonstrated significant activity against intracellular bacteria. nih.govnih.gov This indicates that these compounds can effectively penetrate host macrophages to exert their antibacterial effects on the enclosed pathogens. researchgate.net The ability to combat Mtb in its intracellular niche is a key feature for a promising antitubercular drug candidate, as this is a major factor in the pathogen's ability to establish and maintain infection. researchgate.net

SAR for Optimized Antitubercular Potency and Selectivity